4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an antiviral agent. This compound features a unique molecular structure that combines isoquinoline and dimethylamino functionalities, which are often associated with biological activity.
This compound can be classified under the following categories:
The synthesis of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol typically involves multi-step organic reactions, including:
The synthesis may utilize techniques such as:
The molecular formula for 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol is . Its structure consists of:
Key structural data includes:
The compound can participate in various chemical reactions typical for isoquinoline derivatives, including:
Reactions may be monitored using techniques such as High Performance Liquid Chromatography (HPLC) and UV-visible spectroscopy to determine product formation and purity.
The mechanism by which 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol exerts its biological effects is not fully elucidated but may involve:
Research indicates that compounds with similar structures often exhibit activity against viral targets by disrupting critical protein interactions or enzymatic functions.
Key physical properties include:
Chemical properties may include:
Relevant data can be sourced from databases such as PubChem and ComTox .
4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol has potential applications in several areas:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyridine moiety. This bicyclic structure enables diverse electronic interactions with biological targets, particularly central nervous system receptors and enzymes. The compound 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol exemplifies a structurally advanced isoquinoline derivative incorporating key pharmacophoric elements: a hydrogen-bond donating phenolic group, an electron-donating methoxy substituent, and a dimethylaminoethylenephenyl extension that enhances binding versatility. Such modifications strategically optimize interactions with hydrophobic pockets, hydrogen-bond networks, and cationic recognition sites in target proteins [3].
Isoquinoline alkaloids and their synthetic analogs exhibit broad pharmacological profiles, including anticancer, antimicrobial, and neuroactive properties. The target compound belongs to the 5-hydroxyisoquinoline subclass, distinguished by the phenolic group at C5—a feature shared with natural products like renieramycin (a marine alkaloid with antitumor properties). Its C1 methoxy substituent parallels the structure of papaverine (a vasodilator), while the 4-[2-(dimethylamino)ethenyl]phenyl extension resembles the styrylvinoline class of kinase inhibitors [3].
Table 1: Structural Analogs and Their Pharmacological Activities
Compound Class | Key Structural Features | Reported Activities |
---|---|---|
Target Compound | C5-OH, C1-OCH₃, 4-[(CH₃)₂N-CH=CH]-C₆H₄- | Anticancer (theoretical) |
Simple Isoquinolines | Unsubstituted core | Weak antimicrobial |
1-Methoxyisoquinolines | C1-OCH₃ only | PDE inhibition, vasodilation |
Styryl-substituted | -CH=CH-C₆H₅ at C4 | Topoisomerase inhibition |
The dimethylaminoethylenephenyl moiety introduces a conformationally flexible pharmacophore that enables:
The International Union of Pure and Applied Chemistry (IUPAC) establishes unambiguous nomenclature rules for organic compounds through its Division VIII and Interdivisional Committee on Terminology [1]. The systematic name 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol adheres strictly to these conventions:
Table 2: IUPAC Name Deconstruction
Component | IUPAC Interpretation | Rule Reference |
---|---|---|
Isoquinolin-5-ol | Parent structure with hydroxyl at C5 | Heterocyclic nomenclature |
1-Methoxy | Methoxy substituent at C1 | Prefix ordering |
4-{...phenyl} | Phenyl attachment at C4 | Substituent numbering |
4-[2-(Dimethylamino)ethenyl] | Dimethylaminoethenyl group at phenyl C4 | Alkene/amine prioritization |
Stepwise Derivation:
The dimethylamino group is alphabetized under "d" (not "a" for "amino"), following IUPAC’s alphabetization rules ignoring multiplicative prefixes [4] [6]. The ethenyl linkage is denoted with "ethenyl" (not "vinyl"), maintaining systematicity. This naming contrasts with non-systematic alternatives like "4-(4-dimethylaminostyryl)-1-methoxy-5-hydroxyisoquinoline", which violates IUPAC’s substitutive nomenclature hierarchy [1] [6].
Dimethylamine (DMA)-containing pharmacophores have evolved significantly since the mid-20th century:
Table 3: Evolution of Key DMA Pharmacophores
Era | Representative Drug | DMA-Containing Structure | Therapeutic Use |
---|---|---|---|
1950s | Chlorprothixene | (3Z)-3-(Thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | Antipsychotic |
1980s | Ranitidine | N-(2-((5-(Dimethylaminomethyl)furan-2-yl)methylthio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine | Antiulcer |
2000s | Rivastigmine | (S)-3-(1-(Dimethylamino)ethyl)phenyl ethyl(methyl)carbamate | Alzheimer’s therapy |
Modern | Target Compound | 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol | Investigational anticancer |
Synthetic innovations enabled these advances:
The compound represents a third-generation isoquinoline derivative where strategic DMA positioning addresses earlier limitations in solubility and target engagement, highlighting medicinal chemistry’s progression toward multi-pharmacophore hybridization.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1